2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide
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Overview
Description
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide is a synthetic organic compound with the molecular formula C11H13ClFNO2 It is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a benzene ring, along with an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide typically involves a multi-step process. One common route includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of 3-fluoro-4-methoxybenzyl chloride by reacting 3-fluoro-4-methoxybenzyl alcohol with thionyl chloride.
N-alkylation: The intermediate is then subjected to N-alkylation with N-methylacetamide in the presence of a base such as sodium hydride or potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro, fluoro, and methoxy groups can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-[(3-fluoro-4-hydroxyphenyl)methyl]-N-methylacetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the methoxy group can influence its solubility and reactivity compared to similar compounds with different substituents.
Biological Activity
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, featuring a chloro group, a fluoro-methoxyphenyl moiety, and a methylacetamide functional group, suggests various biological activities that warrant detailed investigation.
- Molecular Formula: C11H13ClFNO2
- Molecular Weight: 233.68 g/mol
- IUPAC Name: this compound
- CAS Number: 852389-07-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances its lipophilicity and binding affinity, which can lead to inhibition or modulation of various biological pathways.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. Its structural components may allow it to inhibit viral replication through mechanisms similar to those observed in other antiviral compounds. For example, derivatives of similar structures have shown effectiveness against viruses such as HCV and influenza .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For instance, it may act as an inhibitor of certain kinases or proteases, which are crucial for viral replication or cancer cell proliferation. This inhibition can be quantified using IC50 values, where lower values indicate higher potency against the target enzyme .
Case Studies
- Study on Antiviral Activity : In vitro assays demonstrated that related compounds significantly inhibited the replication of HCV with IC50 values in the low micromolar range. This suggests that this compound could exhibit similar properties due to its structural analogies .
- Enzyme Interaction Studies : A series of experiments focused on the compound's interaction with human protein targets revealed promising results in terms of selectivity and potency. The compound was shown to inhibit a key enzyme involved in cancer metabolism, leading to reduced cell viability in cultured cancer cell lines .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-14(11(15)6-12)7-8-3-4-10(16-2)9(13)5-8/h3-5H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZAUBGPJYHEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)OC)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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